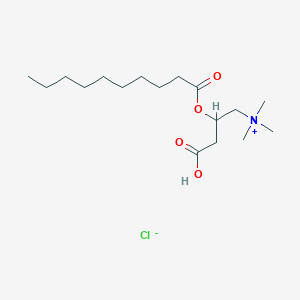

Decanoyl-L-carnitine chloride

Beschreibung

Overview of Acylcarnitines in Mammalian Metabolism

The metabolism of acylcarnitines is a key regulator of the balance between sugar and lipid metabolism within the cell. nih.gov These molecules are not only involved in fatty acid transport but also in the metabolism of branched-chain amino acids and in maintaining the balance of the mitochondrial acyl-CoA/CoA ratio. nih.gov

Acylcarnitines are categorized based on the length of their fatty acid carbon chain. rsu.lv This classification is crucial as the chain length dictates their metabolic pathway and function.

Short-Chain Acylcarnitines (SCACs): These have acyl groups with two to five carbons (C2-C5). rsu.lv A key example is Acetylcarnitine (C2), which is involved in glucose metabolism and the transport of acetyl-CoA. metwarebio.com

Medium-Chain Acylcarnitines (MCACs): These contain acyl groups with six to twelve carbons (C6-C12). rsu.lv Octanoylcarnitine (B1202733) (C8) is a notable MCAC, playing a role in the metabolism of medium-chain fatty acids. metwarebio.com

Long-Chain Acylcarnitines (LCACs): These are characterized by acyl groups with thirteen to twenty carbons (C13–C20). rsu.lv Palmitoylcarnitine (C16) is essential for transporting long-chain fatty acids into the mitochondria. metwarebio.com

Very Long-Chain Acylcarnitines (VLCACs): These possess acyl groups with more than 21 carbons (>C21). rsu.lv

The structure of an acylcarnitine consists of a fatty acid's carboxyl group linked to an L-carnitine molecule. lipotype.com The hydrocarbon chain can vary in length and may contain double bonds and other substituents. lipotype.com

The discovery of acylcarnitines dates back to the 1940s. hmdb.ca Initially, their primary role was identified in the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov Over the years, research has evolved significantly, with the advent of tandem mass spectrometry in the 1990s making it easier to measure acylcarnitine profiles. nih.gov This has led to their use as diagnostic markers for inborn errors of metabolism and as indicators of mitochondrial dysfunction in various diseases. nih.govnih.gov Today, it is believed that over 1,000 types of acylcarnitines exist in the human body. hmdb.ca

Position of (+/-)-Decanoylcarnitine chloride within the Acylcarnitine Class

(+/-)-Decanoylcarnitine chloride, with its ten-carbon acyl chain, is classified as a medium-chain acylcarnitine. metwarebio.comhmdb.ca Its chemical formula is C₁₇H₃₄ClNO₄ and it has a molecular weight of 351.91. rndsystems.com

As a medium-chain acylcarnitine, decanoylcarnitine (B1670086) is primarily involved in the metabolism of medium-chain fatty acids. metwarebio.comrsu.lv These fatty acids can be transported into the mitochondria for oxidation, a process that is crucial for energy production, especially during periods of moderate-intensity exercise. nih.govphysiology.org

In general, short-chain acylcarnitines are the most abundant in the body, followed by medium-chain and then long-chain acylcarnitines. rsu.lvnih.gov While less abundant than short-chain varieties, medium-chain acylcarnitines like decanoylcarnitine play a critical role. rsu.lv For instance, during moderate-intensity exercise, a significant and temporary increase in medium-chain acylcarnitines, particularly octanoyl-, decanoyl-, and dodecanoyl-carnitine, is observed in the plasma. nih.gov This highlights their importance in supporting fat oxidation during physical activity. nih.gov The number of identified acylcarnitine species can vary across different tissues, with the liver and heart showing a particularly high number. nih.gov

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigating Cellular and Molecular Mechanisms Mediated by +/ Decanoylcarnitine Chloride

Receptor Agonism and Signaling Pathways

Recent research has shed light on the ability of (+/-)-decanoylcarnitine chloride and its analogs to interact with and modulate various receptor systems, particularly within the nervous system.

Cholinergic Agonist Activity

(+/-)-Decanoylcarnitine chloride is recognized as a cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine (B1216132). apexbt.com Cholinergic agonists exert their effects by binding to and activating cholinergic receptors, which are crucial for a vast array of physiological functions. mhmedical.com The structural similarity of acylcarnitines like acetylcarnitine to acetylcholine is thought to be the basis for their cholinergic properties. nih.gov

Interactions with Nicotinic and Muscarinic Acetylcholine Receptors

The cholinergic system comprises two primary types of acetylcholine receptors: nicotinic and muscarinic receptors. wikipedia.orgnih.gov Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission, while muscarinic receptors are G-protein coupled receptors that elicit slower, more prolonged responses. nih.govlibretexts.org

While (+/-)-decanoylcarnitine chloride is classified as a cholinergic agonist, the specifics of its interaction with nicotinic and muscarinic receptor subtypes are an area of ongoing investigation. apexbt.com Studies on the related compound, acetylcarnitine, have shown that it possesses some cholinergic properties, with a noted difference in activity between its isomers. nih.gov This suggests that the specific stereochemistry of these molecules can influence their receptor interactions. The activation of nicotinic receptors typically results in the opening of an ion channel, allowing cations to flow through, while muscarinic receptor activation triggers intracellular second messenger systems. nih.govlibretexts.org

Table 1: Comparison of Nicotinic and Muscarinic Acetylcholine Receptors

| Feature | Nicotinic Receptors | Muscarinic Receptors |

| Receptor Type | Ligand-gated ion channels wikipedia.orglibretexts.org | G-protein coupled receptors nih.govnih.gov |

| Mechanism of Action | Direct opening of an ion channel libretexts.org | Activation of second messenger systems nih.gov |

| Response Speed | Fast libretexts.org | Slow and sustained nih.gov |

| Primary Locations | Central and peripheral nervous system, neuromuscular junction wikipedia.org | Central and peripheral nervous systems, visceral organs nih.gov |

Modulation of GABAergic Responses in Neural Cells

Intriguing research has demonstrated that acetylcarnitine, a related acylcarnitine, can modulate the activity of GABAergic systems. apexbt.com Specifically, in retinal ganglion cells, both acetylcarnitine and acetylcholine were found to inhibit GABAergic responses. apexbt.com GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the adult brain. nih.gov The modulation of GABAergic signaling can have significant implications for neuronal excitability.

The response of neurons to GABA can be either excitatory or inhibitory, depending on the intracellular chloride concentration. frontiersin.orgnih.gov In immature neurons, GABA is often excitatory, while in mature neurons, it is typically inhibitory. nih.govfrontiersin.org The finding that an acetylcarnitine can inhibit GABAergic currents suggests a complex interplay between the cholinergic and GABAergic systems. apexbt.com

Impact on Mitochondrial Physiology

Acylcarnitines, including decanoylcarnitine (B1670086), play a fundamental role in mitochondrial function, primarily by facilitating the transport of fatty acids into the mitochondrial matrix for energy production through beta-oxidation. hmdb.canih.gov

Enhancement of Oxidative Phosphorylation Rate

Studies have indicated that carnitine and its acetylated form can improve the rate of oxidative phosphorylation. apexbt.com Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process is the primary way in which aerobic organisms generate energy. Research in animal models has shown that both (-)-carnitine chloride and acetyl (-)-carnitine chloride can enhance the oxidative phosphorylation rate. apexbt.com

General Improvement of Mitochondrial Function

Transporting long-chain fatty acids: This is their most well-known function, enabling the breakdown of fats for energy. nih.govnih.gov

Removing toxic acyl groups: Carnitines can bind to and help remove excess or toxic acyl-CoA molecules that can accumulate in the mitochondria and inhibit important enzymes. nih.govnih.gov

Buffering the acyl-CoA to free CoA ratio: This balance is crucial for maintaining metabolic flexibility and efficient energy production. nih.gov

Cellular Permeability and Transport Enhancement Mechanisms

(+-)-Decanoylcarnitine chloride is recognized for its role in the physiological enhancement of paracellular drug transport. nih.govsemanticscholar.org It increases the permeability of intestinal membranes to poorly absorbable, water-soluble drugs by enlarging the tight junctions between cells. nih.govcapes.gov.br

Influence on Intracellular Calcium Levels

A key aspect of the mechanism of action of (+/-)-Decanoylcarnitine chloride is its ability to increase intracellular calcium levels. nih.govnih.gov This effect is achieved through an interaction with the apical membrane of epithelial cells. nih.gov Unlike other absorption enhancers such as sodium caprate, the calcium-increasing effect of decanoylcarnitine is independent of calmodulin, a calcium-binding protein. nih.govnih.gov Research suggests that the rise in intracellular calcium may be a consequence of intracellular acidosis, which is triggered by a decrease in cellular ATP levels. nih.govnih.govjst.go.jp Studies on similar long-chain acylcarnitines, such as palmitoylcarnitine, have shown that the influx of calcium can involve the activation of G-protein coupled receptors and L-type calcium channels. uea.ac.uk

Mechanisms of Tight Junction Modulation and Paracellular Transport

(+-)-Decanoylcarnitine chloride enhances paracellular transport by modulating the tight junctions that regulate the space between cells. nih.govcapes.gov.br The increase in intracellular calcium is a critical step in this process, leading to the opening of these junctions. nih.gov While the precise signaling cascade following the calcium increase is not fully elucidated, it is understood that decanoylcarnitine specifically interacts with the apical cell membrane to initiate this effect. nih.gov For other acylcarnitines, such as lauroylcarnitine (B1674569) and palmitoylcarnitine, a reduction in the levels of specific tight junction proteins, including claudin 1, 4, and 5, has been observed. researchgate.net

Table 1: Effects of Permeability Enhancers on Caco-2 Cells

| Enhancer | Effect on Intracellular Ca2+ | Calmodulin-Dependence | Effect on Tight Junctions |

|---|---|---|---|

| (+-)-Decanoylcarnitine chloride | Increase | Independent | Opening/Dilation |

| Sodium Caprate (C10) | Increase | Dependent | Opening/Dilation |

| EDTA | Depletion of extracellular Ca2+ | - | Expansion |

This table provides a comparative overview of the mechanisms of different permeability enhancers based on studies in Caco-2 cell models. nih.govnih.gov

Effects on Intracellular ATP Levels and pH Homeostasis

Research has demonstrated that (+/-)-Decanoylcarnitine chloride leads to a decrease in intracellular ATP levels. nih.govnih.govjst.go.jp This reduction in cellular energy currency is accompanied by a drop in intracellular pH, resulting in a state of intracellular acidosis. nih.govnih.govjst.go.jp This cascade of events is considered a significant part of its mechanism for enhancing paracellular permeability, as the acidosis is thought to contribute to the increase in intracellular calcium levels, which in turn opens the tight junctions. nih.govjst.go.jp

Alterations in Chloride Ion Secretion and Membrane Conductance

(+-)-Decanoylcarnitine chloride and other acylcarnitines have been shown to affect ion transport across cellular membranes. nih.gov Specifically, they increase membrane conductance. nih.govresearchgate.netresearchgate.net In studies examining electrolyte transport, it was found that these compounds decrease the secretion of chloride ions (Cl-). nih.govresearchgate.net Notably, while the increased membrane conductance caused by acylcarnitines was observed to return to control levels over a period of 3 to 6 hours, the reduction in Cl- ion secretion was not normalized within the same timeframe. nih.govresearchgate.net

Interactions with Cellular Membranes

The initial interaction of (+/-)-Decanoylcarnitine chloride with the cell membrane is a critical determinant of its biological activity.

Binding Characteristics with Model Phospholipid Bilayers

(+-)-Decanoylcarnitine chloride interacts directly and specifically with the apical cell membrane to exert its effects on intracellular calcium and tight junctions. nih.gov While detailed binding studies with model phospholipid bilayers for this specific compound are limited, research on related acylcarnitines provides insights. For instance, acetylcarnitine is thought to alter the dynamics of the cell membrane and enhance its stability through interactions with cytoskeletal proteins and the phospholipid bilayer. researchgate.net As an amphiphilic molecule, it is plausible that decanoylcarnitine can be accommodated within the phospholipid bilayer, and at certain concentrations, may increase membrane fluidity. uea.ac.ukucd.ie The interaction of such molecules with the membrane can lead to changes in the physical state of the bilayer, affecting the function of associated proteins. uea.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (+/-)-Decanoylcarnitine chloride |

| Acetylcarnitine |

| Sodium caprate |

| EDTA |

| Lauroylcarnitine |

| Palmitoylcarnitine |

| Claudin |

Regulation of Gene Expression and Protein Activity

(+/-)-Decanoylcarnitine chloride has been identified as a modulator of gene expression and protein activity, particularly concerning components of the extracellular matrix (ECM).

Research has demonstrated that decanoylcarnitine can exert suppressive effects on the expression of proteins related to the extracellular matrix. nih.gov Transcriptome sequencing analysis has revealed that decanoylcarnitine leads to a notable downregulation of various genes associated with the ECM. nih.gov The ECM is a complex network of proteins and polysaccharides, such as collagens, laminin, and fibronectin, that provides structural support to cells and tissues and plays a crucial role in cell signaling, adhesion, and migration. nih.govnih.govnih.gov By downregulating the expression of these essential components, decanoylcarnitine can alter the composition and integrity of the ECM.

A primary target of decanoylcarnitine's regulatory action is Matrix Metalloproteinase 9 (Mmp9). nih.gov Studies have shown that decanoylcarnitine markedly inhibits Mmp9 expression, with RNA-sequencing data highlighting Mmp9 as the gene with the most significant downregulation. nih.gov This inhibitory effect has been confirmed in various cell types, including cancer cells, as well as in primary tumors and metastatic tissues. nih.gov

MMP9 is a zinc-dependent endopeptidase that plays a critical role in tissue remodeling by degrading components of the ECM, particularly type IV collagen, a major component of basement membranes. nih.govnih.gov The expression of MMP9 itself is tightly regulated, primarily at the transcriptional level, by various signaling pathways and transcription factors. researchgate.netnih.gov The pronounced downregulation of MMP9 expression by decanoylcarnitine suggests a significant impact on the pathways that control ECM degradation and remodeling. nih.gov

The downregulation of ECM components and MMP9 by (+/-)-Decanoylcarnitine chloride has direct implications for cell adhesion and ECM binding. Cell adhesion to the ECM is a fundamental process for tissue organization and integrity, mediated primarily by cell surface receptors like integrins that bind to ECM proteins such as fibronectin and laminin. nih.govnih.govaacrjournals.org By suppressing the expression of these ECM proteins, decanoylcarnitine can weaken the adhesive interactions between cells and their surrounding matrix.

Furthermore, the inhibition of MMP9 expression is critically linked to processes that depend on dynamic changes in cell adhesion, such as cell migration and invasion. nih.gov MMP9 facilitates cell movement by degrading the ECM, clearing a path for migrating cells. nih.gov By downregulating MMP9, decanoylcarnitine can effectively impede the breakdown of the ECM, thereby inhibiting cell migration and invasion, processes that are crucial in both physiological and pathological contexts. nih.gov

Table 2: Effects of (+/-)-Decanoylcarnitine chloride on ECM and Related Processes

| Target | Effect of Decanoylcarnitine | Consequence | Reference(s) |

|---|---|---|---|

| ECM-Related Genes | Downregulation of expression. | Altered ECM composition and integrity. | nih.gov |

| Mmp9 Gene | Significant downregulation of expression. | Reduced degradation of ECM components like type IV collagen. | nih.gov |

| Cell Adhesion & Migration | Inhibition. | Impeded cell movement and invasion due to stabilized ECM. | nih.gov |

The regulation of gene expression by (+/-)-Decanoylcarnitine chloride is ultimately controlled by the activity of transcription factors (TFs). While the precise TFs that directly mediate the effects of decanoylcarnitine on MMP9 and other ECM genes have not been fully elucidated, several major TF families are known to be involved in the regulation of these targets.

zf-C2H2 (Cys2-His2 Zinc Finger) Proteins: This is the largest class of transcription factors in humans. nih.gov They bind to specific DNA sequences to regulate gene expression and are involved in a vast array of cellular processes. nih.gov Some zf-C2H2 proteins, such as Snail, are well-known repressors of E-cadherin, a key cell adhesion molecule, and are central to epithelial-mesenchymal transition (EMT), a process involving extensive ECM remodeling.

TF-bZIP (Basic Leucine Zipper) Proteins: This family of TFs regulates responses to various stimuli, including metabolic signals and stress. nih.govscielo.br They are known to be involved in the regulation of genes related to metabolism and cellular proliferation. nih.gov For example, the bZIP factor ATF4 can stimulate the transcription of BCL11A, a repressor of fetal hemoglobin.

bHLH (Basic Helix-Loop-Helix) Proteins: Members of the bHLH family are crucial for cell differentiation and development. Notably, certain bHLH transcription factors are directly implicated in the regulation of MMPs. For instance, the bHLH protein TCF21 has been shown to reduce the expression of MMP9 in colorectal tumor cells. scielo.br Another bHLH-related protein, Id1 (inhibitor of DNA binding 1), which lacks a DNA binding domain but sequesters other bHLH factors, can induce MMP9 expression.

The downregulation of MMP9 by decanoylcarnitine could potentially be mediated through the modulation of bHLH factors like TCF21 or by interfering with pathways that lead to the activation of positive regulators like Id1. However, direct experimental evidence linking decanoylcarnitine to the activity of zf-C2H2, TF-bZIP, or bHLH transcription factors in the context of ECM gene regulation is an area that requires further investigation.

Biomarker Potential and Diagnostic Applications of +/ Decanoylcarnitine Chloride

Utility as a Diagnostic Marker for Inherited Metabolic Disorders

The analysis of acylcarnitines, including decanoylcarnitine (B1670086), using tandem mass spectrometry has become a cornerstone in the diagnosis of inherited metabolic disorders, particularly fatty acid oxidation disorders (FAODs). mdpi.comnih.gov These disorders are a group of genetic conditions that impair the body's ability to break down fats for energy, leading to a range of clinical manifestations from mild to severe, including hypoglycemia, liver dysfunction, and cardiomyopathy. mdpi.comillinois.govnih.gov

Specificity in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Screening

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is one of the most common FAODs. In individuals with MCADD, the deficient enzyme leads to an accumulation of medium-chain acyl-CoAs, which are then converted to their corresponding acylcarnitines. Consequently, elevated levels of octanoylcarnitine (B1202733) (C8) and decanoylcarnitine (C10) are hallmark biochemical findings in the blood of newborns with MCADD. nih.gov

Newborn screening programs widely utilize the measurement of these acylcarnitines in dried blood spots to identify affected infants before the onset of symptoms. nih.govnih.gov The ratios of C8 to other acylcarnitines, such as C2 (acetylcarnitine) and C10, are often used as primary markers for MCADD diagnosis. nih.govnih.gov While C8 is considered a highly accurate biomarker for MCADD, the inclusion of decanoylcarnitine in the diagnostic panel enhances the specificity and reliability of the screening process. nih.govnih.gov

Table 1: Key Acylcarnitine Markers in MCADD Screening

| Biomarker | Typical Finding in MCADD | Significance |

| Octanoylcarnitine (C8) | Significantly elevated | Primary diagnostic marker. nih.govnih.gov |

| Decanoylcarnitine (C10) | Elevated | Supports the diagnosis of MCADD. nih.gov |

| C8/C10 Ratio | Altered | Used in conjunction with individual acylcarnitine levels. nih.govnih.gov |

| C8/C2 Ratio | Elevated | A key diagnostic ratio. nih.govnih.gov |

Differentiation of Fatty Acid Oxidation Disorders

While prominent in MCADD, abnormal decanoylcarnitine levels can also be indicative of other FAODs. The specific pattern of elevated acylcarnitines helps differentiate between various enzyme deficiencies within the fatty acid oxidation pathway. mdpi.comillinois.gov For instance, in very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, a broader spectrum of long-chain acylcarnitines is typically elevated, while in MCADD, the accumulation is more specific to medium-chain species like octanoylcarnitine and decanoylcarnitine. nih.gov A comprehensive acylcarnitine profile, therefore, provides a differential diagnosis, guiding further genetic testing to confirm the specific disorder. mdpi.comnih.gov

Predictive and Prognostic Biomarker in Cardiovascular Diseases

Emerging evidence suggests a significant association between circulating levels of decanoylcarnitine and cardiovascular diseases (CVD). unil.chnih.gov Acylcarnitines are crucial for energy metabolism in the heart, which relies heavily on fatty acid oxidation. nih.gov Alterations in acylcarnitine profiles can reflect mitochondrial dysfunction and metabolic stress, which are implicated in the pathophysiology of various cardiovascular conditions. unil.ch

Studies have shown that elevated levels of certain acylcarnitines, including decanoylcarnitine, are associated with an increased risk of coronary artery disease (CAD), heart failure, and atrial fibrillation. unil.chnih.gov In patients with type 2 diabetes, a condition closely linked to CVD, higher plasma levels of decanoylcarnitine and other medium-chain acylcarnitines have been associated with an increased risk of cardiovascular complications. nih.govfrontiersin.org Furthermore, levels of decanoylcarnitine have been found to be significantly higher in stroke patients with a high-risk potential source of cardioembolism. researchgate.net

Table 2: Decanoylcarnitine in Cardiovascular Disease

| Cardiovascular Condition | Association with Decanoylcarnitine | Research Finding |

| Coronary Artery Disease (CAD) | Positive association with CAD phenotype. | Twenty out of 30 quantified carnitines were significantly and positively associated with CAD. unil.ch |

| Atrial Fibrillation | Linked to incident atrial fibrillation. | A specific genetic variant associated with higher decanoylcarnitine levels was linked to incident atrial fibrillation. nih.gov |

| Stroke | Higher levels in patients with high-risk cardioembolic sources. | Decanoylcarnitine levels were significantly higher in stroke patients with high-risk potential sources of cardioembolism. researchgate.net |

| Type 2 Diabetes with CVD | Associated with increased CVD risk. | Elevated plasma levels of a factor including decanoylcarnitine were associated with increased CVD risk in patients with type 2 diabetes. nih.gov |

Indicator in Metabolic Syndrome and Diabetes Mellitus

Metabolic syndrome is a cluster of conditions including abdominal obesity, hypertension, dyslipidemia, and hyperglycemia, which increases the risk of developing cardiovascular disease and type 2 diabetes. nih.gov Acylcarnitines, including decanoylcarnitine, are increasingly recognized as indicators of the metabolic dysregulation characteristic of these conditions. asbmb.org

In individuals with obesity and type 2 diabetes, there is often an incomplete oxidation of fatty acids, leading to an accumulation of acylcarnitines in the plasma. asbmb.org This accumulation is considered a sign of mitochondrial stress and is linked to insulin (B600854) resistance. asbmb.orgnih.gov Studies have demonstrated that plasma concentrations of certain acylcarnitines are higher in patients with type 2 diabetes compared to non-diabetic individuals. frontiersin.org Specifically, in a study of Chinese patients with type 2 diabetes, higher levels of decanoylcarnitine were observed in those with cardiovascular disease compared to those without. nih.gov

Potential in Cancer Diagnosis and Prognosis

Recent research has highlighted the potential of decanoylcarnitine as a biomarker in the field of oncology. Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation, a phenomenon known as metabolic reprogramming. thno.org This includes changes in fatty acid metabolism, which can be reflected in the levels of circulating acylcarnitines. thno.org

Breast Cancer

In the context of breast cancer, the role of decanoylcarnitine is an active area of investigation. Some studies have suggested that alterations in carnitine metabolism are associated with breast cancer development and progression. nih.govfrontiersin.org

One study found that higher levels of decenoylcarnitine (C10:1), a related acylcarnitine, were associated with decreased odds of breast cancer. nih.gov Another study investigating triple-negative breast cancer (TNBC) discovered that decanoylcarnitine can inhibit the proliferation and migration of TNBC cells. nih.govnih.gov This research identified decanoylcarnitine as a potential biomarker for lung metastasis in this aggressive form of breast cancer. nih.gov The study also noted that decanoylcarnitine levels can be influenced by dietary patterns, such as intermittent fasting. nih.govnih.gov

Interestingly, the expression of carnitine transporters can be altered in breast cancer. For example, the OCTN2 transporter, which is responsible for carnitine uptake, is overexpressed in estrogen receptor-positive (ER+) breast cancer. frontiersin.org This highlights the complex and multifaceted role of carnitine metabolism in different subtypes of breast cancer.

Kidney Cancer

Recent metabolomic studies have highlighted significant alterations in the urinary levels of acylcarnitines in patients with renal cell carcinoma (RCC), the most common form of kidney cancer. One study identified a panel of carnitine derivatives that were significantly changed in the urine of individuals with kidney cancer. nih.gov Notably, decanoylcarnitine (C10) was among the acylcarnitines found to be altered, suggesting its potential as a non-invasive biomarker for kidney cancer detection. nih.gov

The underlying principle for this alteration lies in the metabolic reprogramming that cancer cells undergo to sustain their rapid growth and proliferation. nih.gov This includes modifications in fatty acid oxidation, a process where acylcarnitines play a crucial role in transporting fatty acids into the mitochondria for energy production. The changes in decanoylcarnitine levels in the urine of kidney cancer patients reflect these metabolic shifts within the tumor cells. nih.gov Further research into the specific changes in decanoylcarnitine levels and their correlation with tumor stage and progression is warranted to fully establish its diagnostic utility.

Table 1: Acylcarnitines Altered in Kidney Cancer

| Acylcarnitine | Change in Urine Levels | Potential Significance |

| Decanoylcarnitine (C10) | Altered | Biomarker for RCC |

| Propionylcarnitine (C3) | Altered | Biomarker for RCC |

| Octanoylcarnitine (C8) | Altered | Biomarker for RCC |

This table is based on findings from a study on urinary acylcarnitines in human kidney cancer. nih.gov

Liver Cancer

In the context of hepatocellular carcinoma (HCC), the most prevalent type of primary liver cancer, studies have also implicated acylcarnitines as potential biomarkers. Research has shown that the metabolic profiles of patients with HCC are distinct from those of healthy individuals, with significant changes in the levels of various acylcarnitines.

A study focusing on non-steatohepatitis (non-SH) patients with HCC found that the levels of several acylcarnitines, including decanoylcarnitine (AC10), were significantly lower in this patient group compared to non-SH patients without HCC. nih.gov This suggests that a decrease in plasma decanoylcarnitine could serve as a potential diagnostic marker for HCC in this specific patient population. The dysregulation of acylcarnitine metabolism in HCC is thought to be linked to the altered energy requirements and fatty acid metabolism of cancer cells. nih.govhmdb.ca

Table 2: Decanoylcarnitine Levels in Hepatocellular Carcinoma (Non-SH)

| Patient Group | Decanoylcarnitine (AC10) Level | Implication |

| Non-SH with HCC | Significantly Lower | Potential Diagnostic Biomarker |

| Non-SH without HCC | Higher | Reference for Comparison |

This table summarizes findings from a study on acylcarnitine as a biomarker for hepatocellular carcinoma in non-steatohepatitis patients. nih.gov

Laryngeal Cancer

Laryngeal cancer, a common malignancy of the head and neck, also exhibits a distinct metabolic signature that can be leveraged for biomarker discovery. A metabolomics study utilizing a dried blood spot mass spectrometry approach identified significant differences in the levels of 16 metabolites between patients with laryngeal cancer and healthy individuals. nih.gov

Among these, decanoylcarnitine (C10) was identified as a potential biomarker that could help distinguish laryngeal cancer patients from a healthy control group. nih.gov This finding points to the systemic metabolic changes that occur in the presence of laryngeal cancer, which are reflected in the blood metabolome. A diagnostic panel that includes decanoylcarnitine has been proposed, demonstrating high diagnostic efficiency in distinguishing oral squamous cell carcinoma from a benign condition. nih.gov While this was not specific to laryngeal cancer, it highlights the potential of decanoylcarnitine in a panel of biomarkers for head and neck cancers.

Table 3: Potential Metabolite Biomarkers for Laryngeal Cancer

| Metabolite | Significance |

| Decanoylcarnitine (C10) | Potential Biomarker |

| Proline | Significantly different levels |

| Arginine | Significantly different levels |

| Ornithine | Significantly different levels |

This table is based on data from a metabolomics study on potential biomarkers for laryngeal cancer. nih.gov

Role in Monitoring Therapeutic Interventions

Beyond its diagnostic potential, (+/-)-Decanoylcarnitine chloride may also have a role in monitoring the effectiveness of cancer therapies. While direct evidence in kidney, liver, and laryngeal cancers is still emerging, studies in other cancers provide a strong rationale for its investigation in this area.

For instance, research in esophageal squamous cell carcinoma has shown that plasma levels of decanoylcarnitine, which were significantly decreased in patients, showed a notable recovery following radiation and chemotherapy. nih.gov This suggests that monitoring decanoylcarnitine levels could potentially serve as a dynamic biomarker to assess treatment response. A return to normal levels might indicate a positive response to therapy, while persistently altered levels could suggest treatment resistance or disease recurrence. nih.gov

Furthermore, in a study on triple-negative breast cancer, decanoylcarnitine was found to inhibit cancer cell proliferation and migration. nih.gov This finding not only highlights its potential therapeutic relevance but also reinforces the idea that its levels could be indicative of treatment efficacy. The modulation of decanoylcarnitine levels in response to therapy could reflect the successful targeting of cancer cell metabolism. nih.gov

The application of this concept to kidney, liver, and laryngeal cancers requires further dedicated research. Investigating how decanoylcarnitine levels change in patients undergoing standard treatments for these cancers could validate its utility as a biomarker for therapeutic monitoring, potentially allowing for more personalized and timely adjustments to treatment strategies.

Advanced Research Methodologies and Experimental Models in +/ Decanoylcarnitine Chloride Studies

Analytical Techniques for Quantification in Biological Matrices

The quantification of (+/-)-decanoylcarnitine chloride and its related compounds in biological samples such as plasma, urine, and tissue is predominantly achieved through advanced analytical techniques. These methods offer the sensitivity and specificity required to detect and measure what are often low-concentration analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the most prevalent and powerful technique for the analysis of acylcarnitines. nih.gov Its widespread use is due to its high sensitivity, selectivity, and the ability to provide structural information, which is critical for distinguishing between different acylcarnitine species. nih.govsigmaaldrich.com This method is frequently employed in newborn screening programs to detect metabolic disorders. sigmaaldrich.com

Targeted metabolomics focuses on the measurement of a defined group of metabolites, such as the acylcarnitine family. scienceopen.com This approach utilizes the high specificity of LC-MS/MS to quantify compounds like decanoylcarnitine (B1670086) with great accuracy. Commercially available kits, for instance, the AbsoluteIDQ® p180 Kit, in conjunction with ultra-performance liquid chromatography (UPLC)-MS/MS systems, allow for the semi-quantitative measurement of numerous acylcarnitines simultaneously. nih.gov Targeted methods are essential in clinical research to identify potential biomarkers for various conditions. For example, studies have used targeted HPLC-MS/MS to explore the metabolic profiles of carnitines in metabolic syndrome, identifying specific changes in acylcarnitine levels. scienceopen.com In these analyses, samples are often ionized using a positive mode Turbo Ion-spray source, and detection is carried out in the multiple reaction monitoring (MRM) mode, which enhances the specificity of detection for each analyte. scienceopen.com

A significant challenge in acylcarnitine analysis is the existence of isomers—molecules with the same mass but different structural arrangements—which cannot be distinguished by mass spectrometry alone. nih.goviu.edu Therefore, chromatographic separation prior to detection is crucial. Various liquid chromatography strategies have been developed to resolve these clinically relevant isobaric and isomeric species.

Reversed-Phase Chromatography: HPLC methods using reversed-phase columns (like C18) can effectively separate underivatized acylcarnitine isomers. nih.govresearchgate.net The addition of ion-pairing reagents like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and separation. researchgate.net

Mixed-Mode Chromatography: More recent methods employ novel mixed-mode chromatography, which offers a unique combination of separation mechanisms. This approach can resolve key isobaric acylcarnitines in a single analysis without the need for derivatization or ion-pairing reagents, providing advantages in specificity and sample preparation time. iu.edunih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective technique for separating free carnitine and acylcarnitines without derivatization. sigmaaldrich.com

These separation techniques are vital for the differential diagnosis of organic acidemias and fatty acid oxidation defects, where the specific profile of acylcarnitine isomers is indicative of a particular metabolic disorder. nih.govresearchgate.net

| Chromatography Type | Column | Key Mobile Phase Components | Separation Principle | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Zorbax Eclipse XDB-C18 | 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, 0.005% heptafluorobutyric acid in water/acetonitrile | Separates based on hydrophobicity; ion-pairing agent improves peak shape. | researchgate.net |

| Mixed-Mode Chromatography | Novel mixed-mode column | Not specified (avoids ion-pairing reagents) | Combines multiple separation mechanisms for enhanced resolution of isomers. | iu.edunih.gov |

| HILIC | Not specified | Not specified | Separates based on hydrophilicity, suitable for polar compounds like acylcarnitines. | sigmaaldrich.com |

Accurate quantification in LC-MS/MS analysis relies heavily on the use of internal standards to correct for variations in sample preparation and matrix effects. researchgate.net Isotopically labeled compounds are the gold standard for this purpose as they are chemically identical to the analyte but have a different mass. For the quantification of decanoylcarnitine, Decanoyl-L-carnitine-d9 is an ideal internal standard. sapphire-usa.com This standard, which contains nine deuterium (B1214612) atoms, co-elutes with the endogenous decanoylcarnitine but is detected at a different mass-to-charge ratio, allowing for precise correction of any analytical variability. nih.govresearchgate.net The use of a suite of deuterium-labeled internal standards is common practice in validated clinical methods for acylcarnitine profiling. nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-MS/MS for acylcarnitine analysis, gas chromatography-mass spectrometry (GC-MS) has been used for the quantitative analysis of plasma acylcarnitines. hmdb.ca This technique typically requires derivatization of the analytes to increase their volatility for gas-phase separation. The Human Metabolome Database contains predicted GC-MS spectra for non-derivatized decanoylcarnitine, although direct analysis without derivatization is not standard practice. hmdb.ca GC-MS methods can be employed for quantitative analysis using chemical ionization mass fragmentography.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) with fluorescence detection offers a sensitive and specific alternative to mass spectrometry for quantifying acylcarnitines. nih.govnih.gov This method is particularly attractive due to its lower cost and the widespread availability of the necessary instrumentation. nih.gov

A key requirement for this technique is that the target analytes must be fluorescent or be made fluorescent through a process called derivatization. youtube.com Since acylcarnitines like decanoylcarnitine are not naturally fluorescent, they must be labeled with a fluorescent tag. nih.govyoutube.com Common derivatizing reagents include 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) and 2-(4-hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI). nih.govnih.gov The derivatization reaction is typically followed by separation on an octadecylsilyl (ODS) column and detection at specific excitation and emission wavelengths. nih.gov This method has proven successful in quantifying long-chain acylcarnitines in plasma and tissue samples from patients with metabolic disorders. nih.gov

| Technique | Principle | Sample Preparation | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | Protein precipitation, solid-phase extraction. | High sensitivity, high specificity, structural information, can analyze underivatized compounds. | Higher cost, can be affected by matrix effects. | nih.govsigmaaldrich.com |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Derivatization to increase volatility. | High chromatographic resolution. | Requires derivatization, less common for acylcarnitines. | hmdb.ca |

| HPLC-FLD | Separation by HPLC, detection by fluorescence. | Derivatization with a fluorescent tag. | High sensitivity, lower cost than MS. | Requires derivatization, only fluorescent compounds are detected. | nih.govnih.gov |

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged molecules like (+/-)-Decanoylcarnitine chloride. This method separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field.

A study on the determination of carnitine and various acylcarnitines in plasma and urine samples developed a CE method with contactless conductivity detection. nih.gov While this study focused on other acylcarnitines, the methodology is directly applicable to (+/-)-Decanoylcarnitine chloride. The running buffer, consisting of acetic acid, hydroxypropyl-β-cyclodextrin, and Tween at a low pH, was optimized to distinguish between isomeric acylcarnitines, such as valproyl- and octanoyl-carnitine. nih.gov This demonstrates the potential of CE to resolve structurally similar compounds. The method offers the advantage of direct determination without the need for derivatization or extensive extraction processes, with detection limits in the low micromolar range. nih.gov

Key Features of Capillary Electrophoresis for Acylcarnitine Analysis:

| Feature | Description | Reference |

|---|---|---|

| Separation Principle | Differential migration of charged analytes in an electric field. | arvojournals.org |

| Advantages | High efficiency, fast analysis time, low sample and reagent consumption. arvojournals.org | |

| Detection | Contactless conductivity detection is a suitable method. nih.gov | |

| Sample Types | Applicable to biological fluids like plasma and urine. nih.gov | |

| Sample Preparation | Minimal, often allowing for direct injection. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR for Membrane Interactions)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution and their interactions with other molecules. 13C-NMR, in particular, has been employed to investigate the interactions of acylcarnitines with model membranes.

Research using 13C-NMR has provided significant insights into how acylcarnitines, including those with chain lengths similar to decanoylcarnitine, behave within a lipid bilayer. mdpi.comnih.gov By using acylcarnitines enriched with 13C at the carbonyl carbon, researchers can detect distinct NMR signals from molecules located on the inner and outer leaflets of vesicle membranes. nih.gov These studies have revealed that the transmembrane movement, or "flip-flop," of acylcarnitines is extremely slow, which is consistent with the zwitterionic nature of the carnitine headgroup. nih.gov

Furthermore, 13C-NMR chemical shifts are sensitive to the local environment, allowing for the study of the partitioning of acylcarnitines between the aqueous phase and the membrane. nih.gov For acylcarnitines with chain lengths of 12 carbons or less, significant partitioning into the water phase has been observed. nih.gov This technique can also assess the impact of acylcarnitines on the integrity of the lipid bilayer. nih.gov

A study utilizing 13C-NMR on decanoylcarnitine in phosphatidylcholine (PC) vesicles demonstrated that the chemical shift of the carbonyl carbon is sensitive to pH changes. nih.gov This pH-dependent shift provides information about the molecule's location and environment within the membrane leaflets. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is critical for the accurate and sensitive analysis of (+/-)-Decanoylcarnitine chloride from complex biological matrices. Derivatization, the chemical modification of an analyte, is often employed to improve its chromatographic behavior and enhance its detectability by various analytical instruments. nih.gov

For the analysis of carboxylic acids and their derivatives, such as acylcarnitines, derivatization can serve several purposes:

Increased Volatility: For gas chromatography (GC) analysis, derivatization can convert non-volatile compounds into more volatile derivatives.

Improved Chromatographic Separation: Modification of the analyte can lead to better peak shape and resolution in both liquid chromatography (LC) and GC. nih.gov

Enhanced Detector Response: Attaching a chromophore or fluorophore can significantly increase the sensitivity of UV or fluorescence detection. For mass spectrometry (MS), derivatization can improve ionization efficiency. nih.gov

A common derivatization agent for carboxylic acids is 4'-bromophenacyl bromide, which has been used for the determination of acylcarnitines in urine followed by HPLC analysis. Another approach involves the use of deep eutectic solvents for both extraction and in-port derivatization for GC-MS analysis of organic acids. While these methods are general for carboxylic acids, they highlight strategies that could be adapted for (+/-)-Decanoylcarnitine chloride analysis. The choice of derivatization reagent and method depends on the analytical technique being used and the specific properties of the analyte.

Untargeted Metabolomics for Novel Biomarker Discovery

Untargeted metabolomics is a comprehensive approach that aims to measure as many small molecules (metabolites) as possible in a biological sample to identify biomarkers associated with a particular disease state or biological process. This powerful discovery tool has been instrumental in identifying novel roles for various metabolites, including acylcarnitines.

In the context of cancer research, untargeted metabolomics of serum samples has identified decanoylcarnitine as a potential key metabolite. One study focusing on triple-negative breast cancer (TNBC) found that decanoylcarnitine was among the most significantly altered metabolites. This discovery was followed by targeted investigations into its biological function, revealing its role in inhibiting cancer cell proliferation and migration.

The general workflow for untargeted metabolomics involves:

Sample Collection and Preparation: Obtaining biological samples (e.g., plasma, serum, tissue) and extracting the metabolites.

Data Acquisition: Using high-resolution analytical platforms, typically liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to generate metabolic profiles.

Data Processing and Statistical Analysis: Identifying features, aligning peaks, and using multivariate statistical analysis to find significant differences between experimental groups.

Biomarker Identification and Validation: Identifying the chemical structure of the discriminatory features and validating their potential as biomarkers in independent sample sets.

In Vitro Research Models

In vitro models are essential for studying the cellular and molecular effects of (+/-)-Decanoylcarnitine chloride in a controlled environment.

Retinal Ganglion Cells (RGCs): While direct studies on the effects of (+/-)-Decanoylcarnitine chloride on retinal ganglion cells are not readily available in the literature, research on the broader family of carnitines provides a strong rationale for using RGC cultures to investigate its potential neuroprotective or cytotoxic effects. Mitochondrial dysfunction and oxidative stress are key factors in RGC death in various optic neuropathies. mdpi.com L-carnitine has been shown to protect RGCs from high glucose-induced oxidative stress and apoptosis. Given that acylcarnitines are central to mitochondrial fatty acid metabolism, cultured RGCs represent a relevant model to study how (+/-)-Decanoylcarnitine chloride might impact RGC health and disease.

Caco-2 Cells: The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely used in vitro model for studying intestinal drug absorption and permeability. These cells differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. Studies have utilized Caco-2 cells to investigate the absorption-enhancing mechanism of decanoylcarnitine. Research has shown that decanoylcarnitine increases the paracellular permeability of these cell monolayers, suggesting it can open the tight junctions between cells. This effect is associated with an increase in intracellular calcium levels.

4T1 Triple-Negative Breast Cancer (TNBC) Cells: The 4T1 cell line is a murine model of triple-negative breast cancer that is highly invasive and metastatic. This cell line is instrumental in studying the effects of various compounds on cancer progression. Research has demonstrated that decanoylcarnitine can inhibit the proliferation and migration of 4T1 cells. Further investigation using RNA sequencing of decanoylcarnitine-treated 4T1 cells revealed downregulation of genes involved in cell adhesion and the extracellular matrix, providing a molecular basis for its anti-cancer effects.

Summary of In Vitro Findings with Decanoylcarnitine and Related Compounds:

| Cell Line | Compound | Key Findings | Reference |

|---|---|---|---|

| Retinal Ganglion Cells | L-carnitine | Protects against high glucose-induced oxidative stress and apoptosis. | |

| Caco-2 Cells | Decanoylcarnitine | Increases paracellular permeability by modulating intracellular calcium. | |

| 4T1 TNBC Cells | Decanoylcarnitine | Inhibits cell proliferation and migration; downregulates genes related to cell adhesion. |

Isolated perfused organ systems provide a valuable ex vivo model to study organ-specific metabolism and the effects of compounds in a more physiologically relevant context than cell culture.

The isolated perfused rat liver has been used to investigate the impact of (+)-decanoylcarnitine on hepatic ketogenesis. Ketogenesis is the process of producing ketone bodies from the breakdown of fatty acids, primarily in the liver. This model allows for the controlled delivery of substrates and inhibitors to the liver while monitoring the output of metabolites.

In these studies, (+)-decanoylcarnitine was found to be a potent inhibitor of hepatic ketogenesis, causing a near-complete block in the production of ketone bodies. This effect was shown to be reversible upon removal of the inhibitor from the perfusion medium. The perfused liver model was crucial in demonstrating that (+)-decanoylcarnitine acts by inhibiting the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

Artificial Membrane Systems (e.g., Phospholipid Bilayer Models)

While direct studies specifically detailing the interaction of (+/-)-Decanoylcarnitine chloride with artificial membrane systems are not extensively documented in publicly available research, the principles of acylcarnitine interactions with lipid bilayers can be inferred from the behavior of similar molecules. Acylcarnitines, being amphipathic molecules with a charged carnitine headgroup and a hydrophobic acyl tail, are expected to interact with and insert into phospholipid bilayers.

These interactions can be studied using various biophysical techniques:

Liposome-based assays: Liposomes, which are vesicles composed of a phospholipid bilayer, serve as a fundamental model for cell membranes. The incorporation of (+/-)-Decanoylcarnitine chloride into liposomes can be monitored to understand its partitioning behavior between aqueous and lipid phases.

Monolayer studies: The effect of (+/-)-Decanoylcarnitine chloride on the properties of lipid monolayers at an air-water interface can provide information about its influence on membrane surface pressure and packing.

Spectroscopic techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy can be used to probe the location and orientation of (+/-)-Decanoylcarnitine chloride within a lipid bilayer and its effect on membrane fluidity and dynamics.

Understanding these fundamental interactions is a prerequisite for deciphering how (+/-)-Decanoylcarnitine chloride traverses cellular membranes and interacts with membrane-bound proteins.

Biochemical Assays for Enzyme Activity and Metabolic Flux

Biochemical assays are fundamental to understanding the metabolic fate of (+/-)-Decanoylcarnitine chloride and its role in cellular energy metabolism. These assays often focus on the enzymes of the carnitine shuttle and fatty acid oxidation pathways.

Enzyme Activity Assays:

(+/-)-Decanoylcarnitine chloride serves as a substrate for carnitine acyltransferases, the enzymes responsible for the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. The activity of these enzymes can be measured using various methods:

Spectrophotometric assays: The forward reaction of carnitine acyltransferases using (+/-)-Decanoylcarnitine chloride and CoA as substrates produces decanoyl-CoA and free carnitine. The formation of decanoyl-CoA can be coupled to a subsequent reaction that results in a measurable change in absorbance.

Radiochemical assays: By using a radiolabeled form of (+/-)-Decanoylcarnitine chloride, the transfer of the decanoyl group to CoA can be quantified by measuring the radioactivity incorporated into the decanoyl-CoA product.

Chromatographic methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be used to separate and quantify the substrates and products of the enzymatic reaction, providing a direct measure of enzyme activity. capes.gov.br

Studies have identified carnitine octanoyltransferase (CrOT) as a key enzyme in the metabolism of medium-chain acylcarnitines like decanoylcarnitine. nih.govnih.gov

Metabolic Flux Analysis:

Metabolic flux analysis using stable isotope tracers allows for the quantitative tracking of (+/-)-Decanoylcarnitine chloride through metabolic pathways. By introducing a labeled version of the compound (e.g., with 13C or 2H) to cells or organisms, researchers can trace the incorporation of the labeled atoms into downstream metabolites. This provides a dynamic view of fatty acid oxidation and its contribution to energy production. Techniques such as mass spectrometry and NMR are used to analyze the isotopic enrichment of these metabolites. capes.gov.br

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects of (+/-)-Decanoylcarnitine chloride and its role in complex diseases.

Rodent Models of Metabolic Disorders (e.g., Diabetic Rats, Obesity Mouse Models)

Alterations in acylcarnitine profiles, including elevated levels of decanoylcarnitine, are frequently observed in rodent models of metabolic disorders such as type 2 diabetes and obesity. plos.orgnih.gov These models are crucial for investigating the link between mitochondrial dysfunction, incomplete fatty acid oxidation, and insulin (B600854) resistance.

Zucker Diabetic Fatty (ZDF) Rats: These rats are a genetic model of type 2 diabetes and obesity. Studies have shown that ZDF rats exhibit altered serum and tissue concentrations of various acylcarnitines, reflecting impaired fatty acid metabolism. nih.govnih.govdtu.dk

Diet-Induced Obesity (DIO) Mouse Models: Feeding mice a high-fat diet induces obesity, insulin resistance, and a metabolic state that mimics human metabolic syndrome. nih.govnih.gov In these models, an accumulation of medium- and long-chain acylcarnitines in tissues like muscle and liver is associated with the development of insulin resistance. nih.gov

The following table summarizes representative findings of decanoylcarnitine levels in such models:

| Model | Tissue/Fluid | Finding | Reference |

| Zucker Diabetic Fatty Rat | Serum | Altered acylcarnitine profile | nih.govnih.govdtu.dk |

| Diet-Induced Obese Mice | Muscle | Accumulation of medium-chain acylcarnitines | nih.gov |

| Diet-Induced Obese Mice | Serum | Increased levels of L-carnitine attenuated metabolic syndrome | nih.gov |

These models are instrumental in testing therapeutic strategies aimed at improving mitochondrial function and insulin sensitivity, where the modulation of acylcarnitine levels is a key readout.

Cardiac Disease Models (e.g., Canine Coronary Ligation)

The role of acylcarnitines in cardiac disease is of significant interest, as the heart relies heavily on fatty acid oxidation for energy. While direct studies using (+/-)-Decanoylcarnitine chloride in the canine coronary ligation model are not prominent, research on L-carnitine and other acylcarnitines in this and similar models provides a framework for understanding its potential effects.

The canine coronary ligation model involves the surgical occlusion of a coronary artery to induce myocardial ischemia and infarction, mimicking a heart attack in humans. nih.gov In this model, researchers have investigated the effects of L-carnitine supplementation on myocardial metabolism and function. Studies have shown that during ischemia, there is an accumulation of long-chain acyl-CoA esters within the mitochondria, which can impair mitochondrial function. nih.gov L-carnitine administration has been shown to reduce this accumulation, suggesting a protective effect. nih.govoup.com

Furthermore, as (+/-)-Decanoylcarnitine chloride is a cholinergic agonist, its effects can be contextualized within studies of cholinergic stimulation in canine models of cardiac dysfunction. Cholinergic stimulation has been shown to exert protective effects in models of sympathetic hyperactivity-induced heart failure. nih.govnih.gov

Pain and Neurological Models (e.g., Mouse Hot Plate Test)

The role of (+/-)-Decanoylcarnitine chloride in pain and neurological function is primarily linked to its activity as a cholinergic agonist. The cholinergic system is known to modulate nociception, and cholinergic agonists have demonstrated analgesic effects in various preclinical models of pain. nih.gov

Research has shown that the activation of muscarinic acetylcholine (B1216132) receptors, in particular, can reduce pain in rodents. nih.gov Therefore, experimental protocols would involve administering (+/-)-Decanoylcarnitine chloride to mice and subsequently measuring their response latency on the hot plate apparatus at various time points to determine the onset, magnitude, and duration of its potential analgesic effect.

Cancer Progression Models (e.g., TNBC Mouse Models)

Recent research has highlighted a significant role for decanoylcarnitine in the context of cancer, particularly in triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options. nih.govnih.govnih.gov

A key study utilized an intermittent fasting obesity mouse model to investigate the metabolic changes associated with TNBC progression. nih.gov In this model, mice were first made obese with a high-fat diet and then subjected to intermittent fasting. These mice were then inoculated with TNBC cells.

Detailed Research Findings:

Inhibition of TNBC Cell Proliferation and Migration: The study found that intermittent fasting led to an increase in serum levels of decanoylcarnitine. nih.gov Subsequent in vitro experiments demonstrated that decanoylcarnitine directly inhibits the proliferation and migration of TNBC cells. nih.gov

Downregulation of Matrix Metalloproteinase-9 (MMP-9): To understand the mechanism behind the anti-migratory effect, RNA sequencing was performed on decanoylcarnitine-treated TNBC cells. The results revealed a significant downregulation of genes related to the extracellular matrix, with a notable reduction in Matrix Metalloproteinase-9 (MMP-9). nih.govnih.gov MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.

In Vivo Confirmation: The inhibitory effect of decanoylcarnitine on MMP-9 expression was confirmed in the primary tumors and metastatic tissues (lung and liver) of the mice. nih.gov

Functional Validation: To confirm the causal role of MMP-9 in the observed effects, experiments involving the overexpression of MMP-9 were conducted. These experiments showed that MMP-9 overexpression counteracted the inhibitory effect of decanoylcarnitine on TNBC cell migration. nih.gov

The following interactive data table summarizes the key findings from the study on decanoylcarnitine and TNBC:

| Experimental Setup | Key Finding | Implication | Reference |

| Intermittent Fasting Obesity Mouse Model with TNBC | Increased serum decanoylcarnitine levels | Intermittent fasting alters the metabolic profile, potentially creating an anti-tumorigenic environment. | nih.gov |

| In Vitro TNBC Cell Culture | Decanoylcarnitine inhibits cell proliferation and migration | Decanoylcarnitine has direct anti-cancer properties. | nih.gov |

| RNA Sequencing of TNBC Cells | Decanoylcarnitine downregulates MMP-9 expression | The anti-migratory effect of decanoylcarnitine is mediated, at least in part, through the suppression of MMP-9. | nih.gov |

| In Vivo Tumor and Metastatic Tissue Analysis | Decreased MMP-9 expression in decanoylcarnitine-rich environments | The in vitro findings are relevant to the in vivo setting. | nih.gov |

| MMP-9 Overexpression Studies | MMP-9 overexpression reverses the anti-migratory effect of decanoylcarnitine | Confirms MMP-9 as a key functional target of decanoylcarnitine in TNBC. | nih.gov |

These findings from TNBC mouse models have opened new avenues for research into the therapeutic potential of decanoylcarnitine and the metabolic modulation of cancer.

Hepatocyte-Specific Studies

Recent research has shed light on the significant role of (+/-)-decanoylcarnitine chloride in hepatocyte function, particularly in the context of liver diseases. Studies utilizing hepatocyte-specific models have been instrumental in elucidating the molecular mechanisms underlying its effects.

A notable study investigated the impact of decanoylcarnitine on mitochondrial dysfunction in hepatocytes affected by the hepatitis B virus (HBV). nih.gov It was found that HBV infection leads to disorders in fatty acid β-oxidation and subsequent mitochondrial dysfunction both in laboratory models and living organisms. nih.gov The research demonstrated that exogenous supplementation with decanoylcarnitine could partially restore these impaired functions. nih.gov This therapeutic potential is attributed to decanoylcarnitine's ability to activate Carnitine Palmitoyltransferase 1A (CPT1A) expression, a key enzyme in fatty acid metabolism. nih.gov Proteomic analysis of mouse livers further revealed that decanoylcarnitine stimulates the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with a particular emphasis on PPARα. nih.gov These findings suggest that decanoylcarnitine holds promise as a therapeutic agent for conditions related to mitochondrial dysfunction. nih.gov

In vitro models using hepatocyte-like organoids (HL-ICOs) are also emerging as valuable tools for studying drug metabolism and toxicity. mdpi.com While not directly focused on decanoylcarnitine, these models provide a platform to investigate the metabolic pathways in which acylcarnitines are involved. mdpi.com For instance, such models have been used to assess the activity of various cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of compounds. mdpi.com

The table below summarizes key findings from hepatocyte-specific studies involving decanoylcarnitine and related metabolic pathways.

| Model System | Condition | Key Findings | Reference |

| In vivo (mouse) and in vitro (hepatocytes) | Hepatitis B Virus (HBV) Infection | Decanoylcarnitine supplementation improved fatty acid metabolism and mitochondrial function by activating CPT1A expression via the PPARα signaling pathway. | nih.gov |

| Hepatocyte-like organoids (HL-ICOs) | In vitro toxicity testing | Demonstrated the expression and activity of drug-metabolizing enzymes, providing a relevant system for studying hepatotoxicity and drug metabolism. | mdpi.com |

Human Clinical Cohort Studies

Human clinical cohort studies have been pivotal in understanding the relevance of (+/-)-decanoylcarnitine chloride and other acylcarnitines in various disease states. These studies often involve the analysis of large patient populations to identify associations between metabolite levels and clinical outcomes.

Metabolomic profiling of plasma and urine has become a powerful tool for identifying biomarkers and understanding the pathophysiology of diseases. Decanoylcarnitine is one of many acylcarnitines that are routinely quantified in these studies.

In the context of kidney cancer, metabolomic analysis of urine samples has revealed significant alterations in the levels of various acylcarnitines in affected patients compared to healthy controls. nih.gov While specific data for decanoylcarnitine was not highlighted, the study underscores the potential of urinary acylcarnitine profiles as non-invasive biomarkers for renal cell carcinoma. nih.gov

Similarly, studies on prediabetic conditions have shown that serum levels of several acylcarnitines, including decanoylcarnitine (C10), are significantly different among individuals with normal glucose tolerance, impaired fasting glycaemia, impaired glucose tolerance, and type 2 diabetes. plos.org These alterations point towards a role for incomplete or overloaded fatty acid oxidation in the pathogenesis of these conditions. plos.org

The following table provides an overview of findings from metabolomic profiling studies that included decanoylcarnitine.

| Biofluid | Disease/Condition | Key Finding | Reference |

| Urine | Kidney Cancer | Altered levels of various acylcarnitines observed in patients compared to controls. | nih.gov |

| Serum | Prediabetes and Type 2 Diabetes | Serum levels of decanoylcarnitine were significantly different across groups with varying degrees of glucose tolerance. | plos.org |

| Plasma | Atrial Fibrillation | Medium-chain acylcarnitines, including decanoylcarnitine, have been associated with cardioembolic stroke. | ahajournals.org |

| Serum | Triple-Negative Breast Cancer | Targeted metabolomics identified decanoylcarnitine as a key metabolite involved in the inhibitory effects of intermittent fasting on cancer progression. | nih.gov |

| Plasma | IgA Nephropathy | Levels of certain acylcarnitines were associated with baseline kidney function. | researchgate.net |

Correlation analyses in clinical studies have linked circulating levels of decanoylcarnitine to various disease states and clinical parameters.

For instance, in patients with IgA nephropathy, plasma levels of certain short- and medium-chain acylcarnitines were found to be independently associated with the baseline estimated glomerular filtration rate (eGFR). researchgate.net This suggests a potential role for acylcarnitines in monitoring kidney function.

In the realm of cardiovascular disease, while a study on atrial fibrillation primarily focused on 9-decenoylcarnitine, it noted that other medium-chain acylcarnitines like decanoylcarnitine have been previously linked to cardioembolic stroke. ahajournals.org

Furthermore, research on non-steatohepatitis (non-SH) patients has shown that levels of several acylcarnitines, including decanoylcarnitine (AC10), were significantly lower in those with hepatocellular carcinoma (HCC) compared to those without. nih.gov

The table below summarizes some of these correlation analyses.

| Disease/Condition | Clinical Parameter | Correlation with Decanoylcarnitine Levels | Reference |

| IgA Nephropathy | Estimated Glomerular Filtration Rate (eGFR) | Associated with baseline eGFR. | researchgate.net |

| Non-Steatohepatitis with Hepatocellular Carcinoma | Presence of HCC | Significantly lower levels in patients with HCC. | nih.gov |

| Prediabetes/Type 2 Diabetes | Glucose Tolerance Status | Significantly different levels across different glucose tolerance groups. | plos.org |

Longitudinal studies, which follow participants over time, are crucial for assessing the prognostic value of biomarkers like decanoylcarnitine.

A retrospective study on IgA nephropathy patients treated with traditional Chinese medicine demonstrated that baseline levels of certain acylcarnitines were associated with changes in eGFR after one year of treatment. researchgate.net This indicates that plasma acylcarnitines could potentially predict the prognosis and evaluate the treatment response in these patients. researchgate.net

In another longitudinal study investigating incident atrial fibrillation, while the primary focus was on 9-decenoylcarnitine, the findings have prompted further investigation into the role of other acylcarnitines in the pathogenesis of this condition. ahajournals.org

These studies highlight the potential of acylcarnitine profiling in predicting disease progression and treatment outcomes.

| Disease/Condition | Follow-up Duration | Prognostic Finding | Reference |

| IgA Nephropathy | 1 year | Baseline acylcarnitine levels were associated with eGFR changes after treatment. | researchgate.net |

| Atrial Fibrillation | Meta-analysis of cohorts | While not directly on decanoylcarnitine, the study highlighted the association of a related acylcarnitine with incident atrial fibrillation, suggesting a class effect. | ahajournals.org |

The integration of metabolomic data with genomic and transcriptomic information offers a more comprehensive understanding of the molecular underpinnings of disease.

A study on triple-negative breast cancer (TNBC) provides an excellent example of this multi-omics approach. nih.gov Researchers used targeted metabolomics to identify decanoylcarnitine as a key metabolite that inhibits TNBC cell proliferation and migration in mice on an intermittent fasting regimen. nih.gov To understand the underlying mechanism, they performed RNA sequencing (RNA-seq) on TNBC cells treated with decanoylcarnitine. nih.gov The analysis revealed that decanoylcarnitine treatment led to the downregulation of genes involved in cell adhesion and extracellular matrix binding, with a notable reduction in Matrix Metallopeptidase 9 (Mmp9). nih.gov Further experiments confirmed that Mmp9 overexpression could counteract the inhibitory effects of decanoylcarnitine on cell migration. nih.gov

This integrated approach demonstrates how changes in metabolite levels, such as decanoylcarnitine, can directly influence gene expression and cellular behavior.

The table below illustrates the power of integrating different "omics" data.

| Study Focus | Metabolomic Finding | Transcriptomic (RNA-seq) Finding | Integrated Conclusion | Reference |

| Triple-Negative Breast Cancer (TNBC) | Decanoylcarnitine inhibits TNBC cell proliferation and migration. | Decanoylcarnitine downregulates genes related to extracellular matrix, including Mmp9. | Decanoylcarnitine exerts its anti-cancer effects by inhibiting the Mmp9 signaling pathway. | nih.gov |

Future Research Directions and Translational Perspectives

Identification of Novel Acylcarnitine Species and Their Functions

The family of acylcarnitines is vast, with estimates suggesting the existence of over 1,000 different species in the human body. hmdb.ca These molecules, formed by the esterification of carnitine with fatty acids, play a crucial role in transporting acyl groups into the mitochondria for energy production through beta-oxidation. hmdb.ca However, their functions extend beyond this, encompassing the regulation of metabolic pathways and detoxification of excess acyl groups. metwarebio.com

Recent advancements in analytical techniques, particularly mass spectrometry, have enabled the identification and quantification of a wide array of acylcarnitine species. metwarebio.comnih.gov This has opened the door to a more comprehensive understanding of their diverse biological roles. For instance, research has shown that different acylcarnitine species, categorized by the length and saturation of their acyl chains, have distinct functions and implications for health and disease. nih.govcreative-proteomics.com Acetylcarnitine, a short-chain acylcarnitine, is notably involved in the synthesis of the neurotransmitter acetylcholine (B1216132) and exhibits neuroprotective properties. metwarebio.com

Future research will likely focus on characterizing the full spectrum of acylcarnitine species and elucidating their specific functions. This includes investigating their roles in cellular signaling, gene expression, and interactions with other metabolic pathways. A deeper understanding of these novel acylcarnitines could reveal new therapeutic targets and diagnostic markers for a range of metabolic and non-metabolic disorders.

Validation of Emerging Biomarkers in Diverse and Independent Cohorts

Acylcarnitines are gaining recognition as promising biomarkers for various pathological conditions, including metabolic disorders, cardiovascular diseases, and cancer. metwarebio.comnih.govrsu.lvresearchgate.net Alterations in the plasma and tissue levels of specific acylcarnitines can reflect underlying metabolic dysregulation. creative-proteomics.com For example, elevated levels of certain acylcarnitines have been associated with insulin (B600854) resistance and type 2 diabetes. physiology.org Decanoylcarnitine (B1670086), in particular, has been identified as a potential biomarker in several contexts. It is found to be elevated in the blood of obese adolescents and decreased in those with adolescent idiopathic scoliosis. hmdb.ca

The process of validating these emerging biomarkers is crucial for their translation into clinical practice. This requires large-scale studies across diverse and independent cohorts to confirm their diagnostic and prognostic value. nih.govnih.gov Such studies should consider factors like age, sex, ethnicity, diet, and lifestyle, which can all influence acylcarnitine profiles. The establishment of "normal" acylcarnitine levels and their physiological fluctuations is a critical step in this process. researchgate.net

Future research efforts should prioritize the validation of acylcarnitine-based biomarker panels for specific diseases. mdpi.com This will involve not only confirming their association with the disease but also assessing their sensitivity, specificity, and predictive power. The development of standardized analytical methods will also be essential for ensuring the reliability and comparability of results across different laboratories. nih.gov

Further Elucidation of Molecular Mechanisms Underlying Disease Associations

While numerous studies have linked altered acylcarnitine levels to various diseases, the precise molecular mechanisms underlying these associations often remain to be fully elucidated. nih.govresearchgate.net Understanding these mechanisms is key to developing targeted therapeutic interventions.

For instance, the accumulation of medium and long-chain acylcarnitines has been implicated in mitochondrial dysfunction, a hallmark of many chronic diseases. nih.govnih.gov This accumulation can disrupt cellular energy metabolism, increase oxidative stress, and trigger inflammatory pathways. physiology.orgnih.gov Research has shown that certain acylcarnitines can induce the expression of pro-inflammatory molecules like cyclooxygenase-2 and stimulate the secretion of inflammatory cytokines. physiology.org